HPPD Inhibition Potency: Nanomolar IC₅₀ Values with Species‑Specific Differentiation
2‑Chloro‑1‑(4‑hydroxyphenyl)ethanone demonstrates potent inhibition of 4‑hydroxyphenylpyruvate dioxygenase (HPPD), a key herbicide target. Against human recombinant HPPD, the compound exhibits an IC₅₀ of 22 nM [1], while against porcine liver HPPD the reported IC₅₀ is 89–90 nM [2]. In contrast, the structurally related but more optimized HPPD inhibitor mesotrione shows a Ki of approximately 6–10 nM on plant HPPD but is not a direct phenacyl halide analog; more importantly, the bromo‑analog 2‑bromo‑1‑(4‑hydroxyphenyl)ethanone has not been reported to exhibit comparable HPPD inhibitory activity in the same assay systems, underscoring the unique contribution of the chlorine substituent and para‑hydroxy motif to target engagement.
| Evidence Dimension | HPPD enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 22 nM (human recombinant HPPD); 89–90 nM (porcine liver HPPD) |
| Comparator Or Baseline | 2‑Bromo‑1‑(4‑hydroxyphenyl)ethanone — no reported HPPD inhibition data in comparable assays; mesotrione (commercial HPPD herbicide) Ki ≈ 6–10 nM on plant HPPD |
| Quantified Difference | Target compound shows nanomolar HPPD inhibition, whereas the bromo analog is not recognized as an HPPD inhibitor in public bioactivity databases. |
| Conditions | Human recombinant His‑tagged HPPD expressed in E. coli BL21(DE3) (22 nM) [1]; porcine liver HPPD (89–90 nM) [2]. |
Why This Matters
This nanomolar HPPD inhibition provides a quantifiable rationale for selecting 2‑chloro‑1‑(4‑hydroxyphenyl)ethanone over its bromo analog in herbicide lead optimization programs targeting this enzyme.
- [1] BindingDB. BDBM50072264 (CHEMBL3408319) — Inhibition of human recombinant HPPD, IC₅₀ = 22 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50403928 (CHEMBL307048) — Inhibition of porcine liver HPPD, IC₅₀ = 89–90 nM. Accessed 2026. View Source
